Cy3 Phosphoramidite

Description

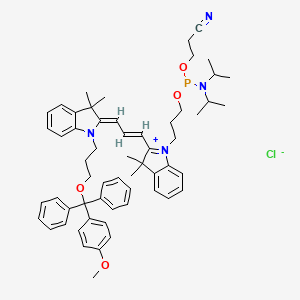

Structure

2D Structure

Properties

Molecular Formula |

C58H70ClN4O4P |

|---|---|

Molecular Weight |

953.6 g/mol |

IUPAC Name |

3-[[di(propan-2-yl)amino]-[3-[2-[(E,3Z)-3-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile chloride |

InChI |

InChI=1S/C58H70N4O4P.ClH/c1-44(2)62(45(3)4)67(65-42-21-38-59)66-43-23-40-61-53-31-19-17-29-51(53)57(7,8)55(61)33-20-32-54-56(5,6)50-28-16-18-30-52(50)60(54)39-22-41-64-58(46-24-12-10-13-25-46,47-26-14-11-15-27-47)48-34-36-49(63-9)37-35-48;/h10-20,24-37,44-45H,21-23,39-43H2,1-9H3;1H/q+1;/p-1 |

InChI Key |

DQXAVRZQYYKELZ-UHFFFAOYSA-M |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C\3/C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-] |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Cy3 Phosphoramidite: A Technical Guide to Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3 phosphoramidite is a critical chemical reagent employed in the synthesis of fluorescently labeled oligonucleotides.[1][2] As a derivative of the cyanine dye family, it provides a bright and stable orange-fluorescent signal, making it one of the most popular choices for labeling DNA and RNA probes.[1] The phosphoramidite functional group enables its direct incorporation into an oligonucleotide chain during automated solid-phase synthesis.[3][4] This allows for precise, site-specific labeling at the 5'-end, 3'-end, or internally within the sequence. The resulting fluorescently tagged oligonucleotides are indispensable tools in a wide array of molecular biology applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET) studies, microarrays, and DNA sequencing.

Chemical Structure and Core Components

The chemical structure of this compound is specifically designed for efficient incorporation during oligonucleotide synthesis. It is composed of several key functional parts:

-

Cy3 Core: The central fluorophore responsible for the molecule's spectral properties.

-

Phosphoramidite Group: The reactive moiety, consisting of a trivalent phosphorus atom bonded to a diisopropylamino group and a 2-cyanoethyl protecting group. This group reacts with the 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphate linkage.

-

Monomethoxytrityl (MMT) Group: A protecting group on the hydroxyl function of the dye linker. It is cleaved at the appropriate step in the synthesis cycle to allow the chain to be extended or to terminate the synthesis. The release of the MMT cation, which is yellow, can be used to monitor the coupling efficiency.

-

Linker Arm: A flexible chain that connects the Cy3 dye to the phosphoramidite group, providing spatial separation between the fluorophore and the oligonucleotide backbone.

The molecular formula for a common form of this compound is C₅₈H₇₀ClN₄O₄P with a molecular weight of approximately 953.64 g/mol .

Data Presentation

Quantitative physicochemical and spectral data for this compound are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅₈H₇₀ClN₄O₄P | |

| Molecular Weight | ~953.6 g/mol | |

| CAS Number | 182873-76-3 | |

| Appearance | Red solid |

| Solubility | Acetonitrile | |

Table 2: Spectral Properties of Cy3-Labeled Oligonucleotides

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~550 - 555 nm | |

| Emission Maximum (λem) | ~568 - 570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.31 | |

| Correction Factor at 260 nm (CF₂₆₀) | ~0.04 - 0.08 |

| Correction Factor at 280 nm (CF₂₈₀) | ~0.07 - 0.09 | |

Experimental Protocols

The primary application of this compound is its incorporation into oligonucleotides during automated solid-phase synthesis. The following protocol outlines the key steps.

Protocol 1: Incorporation of this compound in Automated Oligonucleotide Synthesis

1. Reagent Preparation:

-

Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Ensure all other synthesis reagents (activator, capping reagents, oxidizer, deblocking agent) are fresh and properly installed on the DNA/RNA synthesizer.

2. Synthesis Cycle for Cy3 Incorporation:

-

Coupling: This step attaches the this compound to the 5'-hydroxyl of the solid-support-bound oligonucleotide.

- A coupling time of 3 to 6 minutes is recommended to ensure high efficiency.

- The phosphoramidite is delivered to the synthesis column along with an activator (e.g., tetrazole or a derivative).

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution (0.02 M iodine is recommended to avoid degradation of the cyanine dye).

-

Deblocking (for subsequent cycles): If adding more bases after the dye, the MMT group on the Cy3 linker is removed with a mild acid to expose a new 5'-hydroxyl for the next coupling reaction. If Cy3 is at the 5'-terminus, this step is skipped, and the MMT group can be left on for purification (trityl-on purification) or removed.

3. Cleavage and Deprotection:

-

After synthesis completion, the oligonucleotide is cleaved from the solid support (e.g., CPG).

-

Base-protecting groups and the cyanoethyl phosphate-protecting groups are removed.

-

Deprotection can be carried out with ammonium hydroxide at room temperature.

-

If elevated temperatures are required (e.g., for removing stubborn protecting groups like dmf-dG), Cy3 is more stable than Cy5. However, it is prudent to use monomers with base-labile protecting groups to limit exposure to 2 hours or less at 65°C.

-

For ultrafast deprotection, AMA (a mixture of ammonium hydroxide and methylamine) can be used for 10 minutes at 65°C, provided that acetyl-protected dC (Ac-dC) was used during synthesis.

4. Purification:

-

The crude, Cy3-labeled oligonucleotide should be purified to remove failure sequences and other impurities.

-

High-Performance Liquid Chromatography (HPLC) is the recommended method. The elution profile can be monitored at 260 nm (for the oligonucleotide) and ~550 nm (for the Cy3 dye).

Applications and Logical Pathways

The successful synthesis of a Cy3-labeled oligonucleotide opens the door to numerous downstream applications. The fluorescent label acts as a reporter, enabling detection and quantification in various biological assays.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. This compound | AAT Bioquest [aatbio.com]

- 3. Cyanine 3 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 4. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]

The Researcher's Guide to Cy3 Phosphoramidite: A Technical Whitepaper on Fluorescent Labeling of DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy3 phosphoramidite, a cornerstone reagent for the fluorescent labeling of DNA and RNA. Cyanine 3 (Cy3) is a bright, orange-fluorescent dye that is instrumental in a wide array of molecular biology applications due to its robust photophysical properties and versatility in oligonucleotide labeling. This document will delve into the core characteristics of this compound, present its quantitative data in a clear format, provide detailed experimental protocols for its use, and illustrate key workflows with diagrams.

Core Concepts: Understanding this compound

This compound is a chemically modified version of the Cy3 dye that enables its direct incorporation into growing oligonucleotide chains during automated solid-phase synthesis.[] This method offers a precise and efficient way to site-specifically label DNA and RNA molecules at the 5' or 3' terminus, or internally.[2][3] The phosphoramidite group on the dye molecule reacts with the free hydroxyl group of the terminal nucleotide on the solid support, forming a stable phosphate linkage.[4]

Alternatively, oligonucleotides can be modified with a primary amine group, which can then be covalently attached to a Cy3 NHS ester in a post-synthetic labeling reaction.[5] This approach is useful for incorporating modifications that are not compatible with the conditions of automated synthesis.

Quantitative Data Summary

The photophysical and chemical properties of Cy3 are critical for its application in fluorescence-based assays. The following table summarizes the key quantitative data for Cy3.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 550 - 555 nm | |

| Emission Maximum (λem) | 568 - 570 nm | |

| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.15 - 0.31 | |

| Molecular Weight | ~627 g/mol (dye only) | |

| Formula Weight (Phosphoramidite) | Varies by vendor, e.g., 953.64 g/mol |

Experimental Protocols

Automated Oligonucleotide Synthesis with this compound

This protocol outlines the general steps for incorporating this compound during automated solid-phase oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer and other reagents used.

Materials:

-

DNA/RNA synthesizer

-

This compound

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

-

Activator solution (e.g., 0.25 M DCI or 0.45 M ETT)

-

Capping reagents (Cap A and Cap B)

-

Oxidizing solution (e.g., 0.02 M iodine solution)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Acetonitrile (anhydrous)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA)

-

Purification cartridges or HPLC system

Methodology:

-

Preparation:

-

Dissolve this compound in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

-

Install the this compound vial on a designated port on the synthesizer.

-

Ensure all other reagents are fresh and properly installed.

-

-

Synthesis Cycle: The standard oligonucleotide synthesis cycle is modified for the addition of the Cy3 label.

-

Deblocking: The 5'-dimethoxytrityl (DMT) or monomethoxytrityl (MMT) protecting group of the growing oligonucleotide chain is removed by the deblocking solution.

-

Coupling: The this compound is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the oligonucleotide. A longer coupling time of 3-6 minutes is often recommended for modified phosphoramidites like Cy3 to ensure high coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution. A lower concentration of iodine (0.02 M) is recommended to prevent degradation of the cyanine dye.

-

-

Cleavage and Deprotection:

-

After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and the phosphate backbone are removed.

-

Deprotection can be carried out using concentrated ammonium hydroxide at room temperature. For faster deprotection, AMA (a mixture of ammonium hydroxide and aqueous methylamine) can be used at 65°C for 10 minutes, provided that acetyl-protected dC was used during synthesis.

-

-

Purification:

-

The crude Cy3-labeled oligonucleotide is purified to remove failure sequences and unconjugated dye.

-

Dual HPLC purification is highly recommended for achieving high purity. Reverse-phase HPLC is effective for separating the labeled oligonucleotide from unlabeled sequences.

-

Post-Synthetic Labeling of Oligonucleotides with Cy3 NHS Ester

This protocol describes the labeling of an amine-modified oligonucleotide with a Cy3 N-hydroxysuccinimide (NHS) ester.

Materials:

-

Amine-modified DNA or RNA oligonucleotide

-

Cy3 NHS ester

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0)

-

DMSO or DMF (anhydrous)

-

Purification system (e.g., HPLC or gel electrophoresis)

Methodology:

-

Oligonucleotide Preparation:

-

Synthesize and purify an oligonucleotide containing a primary amine modification at the desired position (5', 3', or internal).

-

Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-10 mM.

-

-

Dye Preparation:

-

Dissolve the Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.

-

-

Labeling Reaction:

-

Add a 5-20 fold molar excess of the dissolved Cy3 NHS ester to the oligonucleotide solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

-

Purification:

-

Purify the Cy3-labeled oligonucleotide from the unreacted dye and unlabeled oligonucleotide.

-

Dual HPLC purification is recommended for obtaining a highly pure product. Alternatively, purification can be performed using polyacrylamide gel electrophoresis (PAGE).

-

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key workflows for labeling oligonucleotides with Cy3.

References

- 2. Cy3-5' Oligo Modifications from Gene Link [genelink.com]

- 3. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

Basic principles of using Cy3 phosphoramidite in molecular biology

An In-depth Technical Guide to the Use of Cy3 Phosphoramidite in Molecular Biology

Introduction

In the landscape of molecular biology and diagnostics, fluorescently labeled oligonucleotides are indispensable tools for the visualization and quantification of nucleic acids. Among the most prevalent fluorescent dyes is Cyanine 3 (Cy3), a bright, orange-fluorescent dye known for its photostability and high quantum yield.[1][2][3] The incorporation of Cy3 into synthetic oligonucleotides is most commonly and efficiently achieved using this compound during automated solid-phase synthesis.[4][5] This method allows for the precise, site-specific placement of the dye at the 5' or 3' terminus, or at internal positions of a DNA or RNA sequence.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, quantitative data, and detailed protocols for the effective use of this compound in the synthesis of fluorescently labeled oligonucleotides.

Core Principles

The Cy3 Fluorophore

Cy3 is a synthetic fluorescent dye belonging to the cyanine family. Its structure is characterized by two nitrogen-containing heterocyclic rings joined by a three-carbon polymethine chain. This conjugated system is responsible for its distinct spectral properties, absorbing light maximally around 550 nm and emitting a bright orange-red fluorescence with a peak at approximately 570 nm. Its brightness and relative environmental insensitivity make it a workhorse for a multitude of applications.

Phosphoramidite Chemistry in Oligonucleotide Synthesis

The automated synthesis of oligonucleotides relies on phosphoramidite chemistry, a highly efficient, stepwise process that builds the nucleic acid chain in the 3' to 5' direction on a solid support. The process consists of a repeated four-step cycle for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by removing the acid-labile dimethoxytrityl (DMT) group.

-

Coupling: The newly freed 5'-hydroxyl group reacts with an activated phosphoramidite monomer (A, C, G, or T) to form a phosphite triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, thus minimizing the formation of deletion mutants (n-1 sequences).

-

Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphotriester, completing the nucleotide addition cycle.

This compound: The Labeling Reagent

This compound is a specialized phosphoramidite monomer where the Cy3 dye is attached to the phosphoramidite moiety. This allows it to be directly incorporated into the oligonucleotide during the synthesis cycle. Key characteristics include:

-

Protecting Group: Instead of the standard DMT group, this compound typically uses a monomethoxytrityl (MMT) group to protect the hydroxyl function. The release of the MMT cation during the deblocking step can be monitored to assess coupling efficiency, though its yellow color differs from the orange of the DMT cation.

-

Incorporation: It is most commonly added at the final coupling step to label the 5'-terminus of the oligonucleotide. However, 3'-labeling via a modified CPG support and internal labeling are also possible.

Data Presentation: Quantitative Properties and Conditions

Quantitative data is crucial for planning and optimizing the synthesis and application of Cy3-labeled oligonucleotides.

| Property | Value |

| Excitation Maximum (λex) | ~550 - 555 nm |

| Emission Maximum (λem) | ~568 - 570 nm |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |

| Recommended Quenchers | BHQ-1, BHQ-2 |

| Appearance | Red Solid |

| Caption: Table 1. Spectral and physicochemical properties of the Cy3 fluorophore. |

| Parameter | Recommendation | Rationale |

| This compound Solution | 0.1 M in dry acetonitrile | Standard concentration for efficient coupling. |

| Activator | Tetrazole or derivatives | Efficiently catalyzes the coupling reaction. |

| Coupling Time | 3 - 10 minutes | Longer time ensures high coupling efficiency for the bulky dye phosphoramidite. |

| Oxidizer | 0.02 M Iodine Solution | Milder iodine concentration prevents degradation of the sensitive cyanine dye structure. |

| Storage | -20°C, dry, protected from light | Prevents degradation from moisture, oxidation, and light. |

| Caption: Table 2. Recommended reagent concentrations and conditions for Cy3 incorporation during automated oligonucleotide synthesis. |

Experimental Protocols

Protocol 1: Automated Synthesis of a 5'-Cy3 Labeled Oligonucleotide

This protocol outlines the key steps on a standard automated DNA synthesizer.

-

Synthesizer Setup:

-

Install the appropriate CPG solid support for the desired 3'-terminal nucleotide.

-

Install standard DNA phosphoramidites (A, C, G, T), this compound, and all necessary synthesis reagents (activator, deblocking solution, capping reagents, oxidizer).

-

Program the desired oligonucleotide sequence into the synthesizer.

-

-

Chain Elongation:

-

The synthesizer will execute the standard four-step cycle (Deblocking, Coupling, Capping, Oxidation) for each base in the sequence. Standard coupling times are typically around 30 seconds.

-

-

5'-Cy3 Labeling:

-

For the final cycle, program the synthesizer to add the this compound.

-

Crucially, extend the coupling time for this step to 3-5 minutes to ensure maximum labeling efficiency.

-

Use a milder 0.02 M iodine solution for the final oxidation step to protect the dye.

-

-

Final Deblocking (MMT Removal):

-

After the final coupling and oxidation, the MMT group is removed from the Cy3 moiety using the deblocking solution. The synthesizer's trityl monitor can be used to confirm the success of the final coupling.

-

-

Column Storage:

-

Once synthesis is complete, the CPG column containing the bound, fully protected oligonucleotide is removed from the synthesizer and dried with argon or helium.

-

Protocol 2: Cleavage and Deprotection

The choice of deprotection strategy is critical to preserve the integrity of the Cy3 dye.

Option A: Mild Deprotection (Recommended)

-

Reagent: Concentrated ammonium hydroxide.

-

Procedure:

-

Place the CPG support in a sealed vial.

-

Add 1-2 mL of concentrated ammonium hydroxide.

-

Incubate at room temperature for 24-36 hours. This method is suitable when standard base protecting groups (e.g., Bz-dA, iBu-dG) are used.

-

After incubation, transfer the solution containing the cleaved and deprotected oligonucleotide to a new tube.

-

Option B: Fast Deprotection (Requires Labile Protecting Groups)

-

Prerequisite: The oligonucleotide must be synthesized using base-labile protecting groups such as Pac-dA, iPr-Pac-dG, or Ac-dC.

-

Reagent: AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).

-

Procedure:

-

Add 1-2 mL of AMA to the CPG support in a sealed vial.

-

Incubate at 65°C for 10 minutes.

-

Immediately cool the vial on ice.

-

Transfer the solution to a new tube.

-

Post-Deprotection Handling:

-

Immediately after deprotection, the solution should be dried down in a vacuum concentrator without heat to avoid dye degradation. The resulting pellet is ready for purification.

Protocol 3: Purification of Cy3-Labeled Oligonucleotides

Purification is essential to remove failed sequences (n-1) and, most importantly, any unreacted free Cy3 dye. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is a highly effective method.

-

Sample Preparation: Resuspend the dried oligonucleotide pellet in a suitable aqueous buffer (e.g., 100 mM Triethylammonium acetate (TEAA)).

-

HPLC System:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Aqueous buffer (e.g., 100 mM TEAA, pH 7.0).

-

Mobile Phase B: Acetonitrile.

-

-

Chromatography:

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a gradient of increasing acetonitrile (Mobile Phase B).

-

The desired full-length, Cy3-labeled oligonucleotide is more hydrophobic than unlabeled, failed sequences and will therefore have a longer retention time. The free dye will also separate based on its hydrophobicity.

-

Monitor the elution profile at both 260 nm (for DNA) and 550 nm (for Cy3). The desired product peak should absorb at both wavelengths.

-

-

Fraction Collection and Desalting:

-

Collect the peak corresponding to the pure Cy3-labeled oligonucleotide.

-

Remove the ion-pairing salts and acetonitrile using a desalting column (e.g., G25) or by ethanol precipitation.

-

-

Quantification and Quality Control:

-

Measure the absorbance at 260 nm and 550 nm to determine the oligonucleotide concentration and labeling efficiency.

-

Mass spectrometry can be used to confirm the identity and purity of the final product.

-

Mandatory Visualizations

Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.

Caption: Workflow for producing a purified Cy3-labeled oligonucleotide.

Caption: Logical workflow of signal generation in a TaqMan qPCR assay using a Cy3 probe.

References

An In-depth Technical Guide to Cyanine Dyes for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyanine dyes and their application in oligonucleotide synthesis. It covers the core principles of cyanine dye chemistry, detailed experimental protocols for labeling, and the various applications of the resulting fluorescent oligonucleotides in research and drug development.

Introduction to Cyanine Dyes

Cyanine dyes are a class of synthetic fluorophores renowned for their high molar extinction coefficients, excellent quantum yields, and good photostability, making them ideal for labeling biomolecules such as oligonucleotides.[1][2][3] Their spectral properties can be tuned by modifying their polymethine chain, allowing for a wide range of dyes that span the visible and near-infrared (NIR) spectrum.[4] This versatility has led to their widespread use in various biotechnological applications, including fluorescence microscopy, DNA sequencing, real-time PCR, and in vivo imaging.[5]

The most commonly used cyanine dyes for oligonucleotide labeling include the Cy® series, such as Cy3, Cy5, and Cy7, and their derivatives. These dyes are commercially available in two primary reactive forms for conjugation to oligonucleotides: as phosphoramidites for incorporation during solid-phase synthesis and as N-hydroxysuccinimide (NHS) esters for post-synthetic labeling of amino-modified oligonucleotides.

Properties of Common Cyanine Dyes

The selection of a cyanine dye is dictated by the specific application, instrumentation available, and the desired spectral properties. Key parameters to consider are the maximum excitation (λex) and emission (λem) wavelengths, the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ).

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.31 |

| Cy3.5 | ~581 | ~596 | ~150,000 | N/A |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.27 |

| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.23 |

| Cy7 | ~750 | ~776 | ~250,000 | N/A |

| Cy3B | 559 | 570 | 130,000 | N/A |

Note: Values can vary slightly depending on the manufacturer and conjugation state.

Oligonucleotide Labeling Strategies

There are two primary methods for covalently attaching cyanine dyes to synthetic oligonucleotides: incorporation during synthesis using phosphoramidite chemistry and post-synthetic conjugation.

On-Column Labeling with Cyanine Phosphoramidites

This method involves the use of a cyanine dye chemically modified to act as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis. This allows for the precise placement of the dye at the 5' end, 3' end (using a modified solid support), or internally within the oligonucleotide sequence.

Caption: On-column cyanine dye labeling workflow.

-

Oligonucleotide Synthesis Setup:

-

Program the automated DNA synthesizer with the desired oligonucleotide sequence.

-

Ensure all standard phosphoramidites, activators, and other reagents are fresh and correctly installed.

-

Dissolve the cyanine phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install the cyanine phosphoramidite on a designated port on the synthesizer.

-

-

Synthesis Cycle:

-

Initiate the synthesis program. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each standard nucleotide addition.

-

For the final coupling step at the 5'-terminus, the synthesizer will use the cyanine phosphoramidite. A longer coupling time (e.g., 3-10 minutes) is often recommended for these modified phosphoramidites to ensure high coupling efficiency.

-

-

Cleavage and Deprotection:

-

After the synthesis is complete, the solid support is transferred to a vial.

-

The oligonucleotide is cleaved from the support, and the nucleobase protecting groups are removed by incubation in a deprotection solution.

-

Crucially, cyanine dyes can be sensitive to harsh deprotection conditions. Use of mild deprotection reagents (e.g., AMA at room temperature or for a short time at elevated temperature) or "ultra-mild" phosphoramidites (dmf-dG, Ac-dC) is highly recommended to prevent dye degradation. For example, deprotection can be carried out with 30% aqueous ammonium hydroxide for 24-36 hours at room temperature.

-

-

Purification:

-

The crude, deprotected oligonucleotide is purified to remove truncated sequences and any uncoupled dye.

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method. The hydrophobicity of the cyanine dye aids in the separation of the full-length labeled product from unlabeled failure sequences.

-

Monitor the elution at 260 nm (for the oligonucleotide) and the absorbance maximum of the specific cyanine dye.

-

Collect the peak corresponding to the labeled oligonucleotide.

-

-

Quality Control and Final Preparation:

-

Verify the identity and purity of the labeled oligonucleotide using mass spectrometry and analytical HPLC.

-

Quantify the final product by UV-Vis spectrophotometry.

-

Lyophilize the purified product for storage.

-

Post-Synthetic Labeling with Cyanine NHS Esters

This approach involves synthesizing an oligonucleotide with a reactive functional group, typically a primary amine, which is then reacted with an amine-reactive cyanine dye, such as a cyanine NHS ester. This method is versatile and allows for the labeling of oligonucleotides that may not be compatible with phosphoramidite chemistry.

Caption: Post-synthetic cyanine dye labeling workflow.

-

Preparation of Amino-Modified Oligonucleotide:

-

Synthesize the oligonucleotide with a 5'-, 3'-, or internal amino-modifier using standard phosphoramidite chemistry.

-

Cleave and deprotect the oligonucleotide using standard procedures.

-

It is recommended to purify the amino-modified oligonucleotide by RP-HPLC or desalting to remove any impurities that could interfere with the labeling reaction.

-

Quantify the purified amino-modified oligonucleotide.

-

-

Conjugation Reaction:

-

Dissolve the amino-modified oligonucleotide in a conjugation buffer with a pH of 8.5-9.0 (e.g., 0.1 M sodium bicarbonate or sodium borate buffer). The concentration of the oligonucleotide should typically be in the range of 1-10 mg/mL.

-

Dissolve the cyanine NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Prepare this solution immediately before use.

-

Add the dissolved cyanine NHS ester to the oligonucleotide solution. The molar ratio of dye to oligonucleotide is typically between 10:1 and 50:1 to ensure efficient labeling.

-

Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. Gentle mixing during the incubation can improve reaction efficiency.

-

-

Purification of the Labeled Oligonucleotide:

-

The purification step is crucial to remove unreacted dye, which can interfere with downstream applications.

-

RP-HPLC: This is the most effective method for separating the labeled oligonucleotide from the free dye and any unlabeled oligonucleotide.

-

Ethanol Precipitation: This method can remove the majority of the unreacted dye. Add 3 volumes of cold absolute ethanol and a salt solution (e.g., 0.3 M sodium acetate) to the reaction mixture, incubate at -20°C, and then centrifuge to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol.

-

Gel Filtration: Size exclusion chromatography can also be used to separate the larger labeled oligonucleotide from the smaller free dye molecules.

-

-

Quality Control and Final Preparation:

-

Analyze the purified product by mass spectrometry to confirm successful conjugation.

-

Assess purity using analytical HPLC.

-

Determine the concentration and labeling efficiency using UV-Vis spectrophotometry by measuring the absorbance at 260 nm and the λmax of the cyanine dye.

-

Lyophilize the final product for storage.

-

Applications of Cyanine Dye-Labeled Oligonucleotides

Cyanine dye-labeled oligonucleotides are indispensable tools in molecular biology and diagnostics. Some key applications are highlighted below.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity (typically 1-10 nm), the excitation energy of the donor is transferred to the acceptor, resulting in acceptor fluorescence and quenching of the donor fluorescence. Oligonucleotides labeled with a FRET pair of cyanine dyes (e.g., Cy3 as the donor and Cy5 as the acceptor) are widely used as probes to study nucleic acid hybridization, enzyme kinetics, and molecular conformations.

Caption: FRET mechanism with cyanine-labeled oligonucleotides.

Real-Time Quantitative PCR (qPCR)

Cyanine dyes are integral to qPCR for the detection and quantification of DNA amplification in real time. They can be used in two main ways:

-

Intercalating Dyes: Asymmetric cyanine dyes like SYBR Green I bind non-specifically to double-stranded DNA, with their fluorescence increasing significantly upon binding.

-

Labeled Probes: Dual-labeled probes, such as TaqMan® probes, are oligonucleotides with a reporter cyanine dye (e.g., FAM, HEX, or a Cy dye) on one end and a quencher on the other. During PCR, the probe hybridizes to the target sequence, and the 5' to 3' exonuclease activity of the polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence.

In Vivo Imaging

Near-infrared (NIR) cyanine dyes, such as Cy5.5 and Cy7, are particularly valuable for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light. Oligonucleotides labeled with these dyes can be used as probes to visualize the biodistribution of therapeutic oligonucleotides or to detect specific nucleic acid sequences within a living organism.

Conclusion

Cyanine dyes are powerful tools for the fluorescent labeling of oligonucleotides, enabling a wide array of applications in research and diagnostics. The choice between on-column phosphoramidite chemistry and post-synthetic conjugation depends on the desired label position, the scale of the synthesis, and the chemical nature of the dye. Careful execution of the labeling and purification protocols is essential to obtain high-quality fluorescently labeled oligonucleotides for reliable and sensitive downstream applications.

References

Cy3 Phosphoramidite: An In-depth Technical Guide for Nucleic Acid Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy3 phosphoramidite, a fluorescent dye crucial for labeling nucleic acids. It covers the fundamental principles of its application, detailed experimental protocols, and data interpretation for researchers new to the field.

Introduction to this compound

Cyanine 3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family, characterized by its bright orange-red fluorescence.[1] In nucleic acid research, Cy3 is most commonly incorporated into oligonucleotides during solid-phase synthesis using its phosphoramidite derivative. This allows for the precise, site-specific labeling of DNA and RNA strands.

Cy3-labeled oligonucleotides are indispensable tools in a wide array of molecular biology applications, including:

-

Fluorescence Microscopy: Visualizing the localization and dynamics of nucleic acids within cells.

-

Real-Time PCR (qPCR): Acting as a reporter dye in probes for quantitative gene expression analysis.[2]

-

Fluorescence In Situ Hybridization (FISH): Detecting and localizing specific DNA or RNA sequences in cells and tissues.

-

Förster Resonance Energy Transfer (FRET): Serving as a donor or acceptor fluorophore to study molecular interactions and conformational changes.

-

Microarrays: Detecting hybridized target sequences.

The this compound monomer is designed for use in automated DNA/RNA synthesizers, enabling the efficient production of fluorescently labeled probes and primers.

Properties of Cy3

The utility of Cy3 in nucleic acid research stems from its robust chemical and photophysical properties.

Chemical Structure

This compound consists of the Cy3 dye core, a phosphoramidite group that enables its covalent attachment to the growing oligonucleotide chain, and a dimethoxytrityl (DMT) or monomethoxytrityl (MMT) protecting group on the 5'-hydroxyl, which is removed at each coupling cycle.[3]

Caption: Chemical structure of a common this compound.

Spectral and Physicochemical Properties

The key quantitative parameters of Cy3 are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~550 - 555 nm[4] | Optimal for excitation with a 532 nm laser line.[1] |

| Emission Maximum (λem) | ~570 nm | Emits in the orange-red region of the visible spectrum. |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | High value indicates strong light absorption. |

| Fluorescence Quantum Yield (Φ) | ~0.31 | Represents the efficiency of converting absorbed light into emitted fluorescence. |

| Correction Factor at 260 nm (CF260) | ~0.04 | Used to correct for Cy3 absorbance when quantifying nucleic acid concentration. |

| Correction Factor at 280 nm (CF280) | ~0.09 | Used for correcting protein contamination measurements. |

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into oligonucleotides and the subsequent purification and quality control.

Automated Oligonucleotide Synthesis with this compound

The phosphoramidite method is the standard for automated solid-phase oligonucleotide synthesis. The process involves a cycle of four chemical reactions for each nucleotide addition.

Caption: Automated oligonucleotide synthesis workflow.

Materials and Reagents:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support with the initial nucleoside

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

-

This compound solution (typically 0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents (e.g., acetic anhydride and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Protocol:

-

Preparation: Dissolve the this compound in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M). Install the vial on the synthesizer.

-

Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle for this compound addition. This is typically at the 5' terminus.

-

Deblocking: The synthesizer removes the 5'-DMT or MMT protecting group from the growing oligonucleotide chain attached to the solid support.

-

Coupling: The this compound is activated by the activator solution and couples to the free 5'-hydroxyl group of the oligonucleotide. A longer coupling time (e.g., 3-6 minutes) is often recommended for modified phosphoramidites like Cy3 to ensure high efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester. A milder oxidizing agent (e.g., 0.02 M iodine) is recommended to prevent degradation of the cyanine dye.

-

Cycle Repetition: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the full-length oligonucleotide is synthesized.

-

Final Deblocking: The terminal 5'-MMT group on the Cy3 dye is removed by the synthesizer.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases are removed by incubation in concentrated ammonium hydroxide. The deprotection conditions should be optimized to be mild enough to prevent degradation of the Cy3 dye. For example, deprotection can be carried out at room temperature for 24-36 hours or for a shorter duration at an elevated temperature (e.g., 2 hours at 65°C) if base-labile protecting groups are used.

Purification of Cy3-Labeled Oligonucleotides

Purification is critical to remove unreacted free dye and truncated oligonucleotide sequences. High-Performance Liquid Chromatography (HPLC) is the recommended method.

Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique separates oligonucleotides based on their hydrophobicity, which is influenced by both their length and the presence of the hydrophobic Cy3 dye.

Instrumentation and Reagents:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

Nuclease-free water

Protocol:

-

Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Injection: Inject the sample onto the column.

-

Gradient Elution: Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.

-

Detection: Monitor the elution profile at 260 nm (for nucleic acids) and 552 nm (for Cy3). The desired Cy3-labeled oligonucleotide will show a peak at both wavelengths.

-

Fraction Collection: Collect the peak corresponding to the full-length, Cy3-labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free Cy3 dye will typically elute later.

-

Desalting: Remove the TEAA salt from the collected fraction using a desalting column or by ethanol precipitation.

-

Lyophilization: Lyophilize the purified oligonucleotide to a dry pellet.

Quality Control

Protocol:

-

Quantification: Resuspend the lyophilized oligonucleotide in a suitable buffer. Measure the absorbance at 260 nm (A260) and 552 nm (A552). The concentration of the oligonucleotide and the labeling efficiency can be calculated using the Beer-Lambert law and the molar extinction coefficients of the oligonucleotide and Cy3.

-

Purity Assessment: Analyze the purified product by analytical HPLC or Mass Spectrometry (MALDI-TOF or ESI-MS) to confirm its identity and purity.

Data Presentation and Interpretation

Coupling Efficiency

Coupling efficiency is a critical parameter in oligonucleotide synthesis, as it determines the yield of the full-length product. While standard phosphoramidites achieve efficiencies of >99%, the coupling of bulkier modified phosphoramidites like Cy3 can be slightly lower.

| Factor Affecting Coupling Efficiency | Impact and Recommendation |

| Activator | Use a more potent activator if lower efficiency is observed. |

| Coupling Time | Extend the coupling time (e.g., 3-6 minutes) for this compound. |

| Reagent Quality | Use fresh, anhydrous acetonitrile and high-quality phosphoramidites. |

| Sequence Context | GC-rich regions can form secondary structures that hinder coupling. |

A low coupling efficiency for the this compound will be indicated by a smaller than expected release of the MMT cation during the deblocking step, which can be monitored by some synthesizers.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield of labeled oligonucleotide | - Low coupling efficiency of this compound.- Degradation of Cy3 dye during deprotection. | - Increase coupling time for this compound.- Use milder deprotection conditions (e.g., lower temperature, shorter time). |

| Multiple peaks in HPLC chromatogram | - Incomplete capping leading to deletion sequences.- Presence of unlabeled oligonucleotides. | - Optimize capping step.- Ensure efficient coupling of this compound. |

| Low fluorescence signal | - Degradation of Cy3 dye.- Inefficient labeling. | - Protect from light during synthesis and storage.- Re-optimize the labeling protocol. |

Visualization of Key Concepts

Principle of Fluorescence

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and then emits light at a longer wavelength.

Caption: Energy diagram illustrating fluorescence.

Conclusion

This compound is a powerful and versatile reagent for the fluorescent labeling of nucleic acids. A thorough understanding of its properties, combined with optimized protocols for synthesis, purification, and quality control, will enable researchers to generate high-quality labeled oligonucleotides for a wide range of applications in molecular biology and diagnostics. By following the guidelines presented in this technical guide, even beginners in nucleic acid research can confidently and successfully utilize this compound in their experiments.

References

An In-depth Technical Guide to Cy3 Labeled Oligonucleotides: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in modern molecular biology, enabling the sensitive and specific detection of nucleic acid sequences in a wide range of applications, from fundamental research to clinical diagnostics and drug development. Among the vast arsenal of available fluorophores, the cyanine dye, Cy3, has established itself as a workhorse due to its bright orange-red fluorescence, robust photostability, and versatile conjugation chemistry. This technical guide provides a comprehensive overview of the core features of Cy3-labeled oligonucleotides, including their synthesis, spectral properties, and key applications, supplemented with detailed experimental protocols and data presented for practical use.

Core Features of Cy3 Labeled Oligonucleotides

The utility of Cy3-labeled oligonucleotides stems from a combination of the inherent properties of the Cy3 dye and its successful incorporation into nucleic acid structures.

Synthesis, Purification, and Quality Control

The generation of high-quality Cy3-labeled oligonucleotides is a multi-step process that begins with the chemical synthesis of the oligonucleotide chain, followed by the attachment of the Cy3 dye and subsequent purification.

Synthesis: Two primary strategies are employed for labeling oligonucleotides with Cy3:

-

Phosphoramidite Chemistry: This is the most common method for internal and terminal labeling during solid-phase oligonucleotide synthesis. A Cy3 phosphoramidite monomer is incorporated at the desired position within the oligonucleotide sequence.[1] This method allows for precise, site-specific labeling.

-

Post-Synthetic Conjugation: In this approach, an oligonucleotide is first synthesized with a reactive functional group, typically a primary amine.[2] The purified oligonucleotide is then reacted with an amine-reactive form of Cy3, such as a Cy3 N-hydroxysuccinimide (NHS) ester, to form a stable covalent bond.[2][3]

Purification: To ensure the removal of unlabeled oligonucleotides, free dye, and other synthesis by-products, rigorous purification is essential. High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC, is the gold standard for purifying dye-labeled oligonucleotides, providing high-resolution separation.[4]

Quality Control: The final product's identity and purity are confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to verify the correct molecular mass of the labeled oligonucleotide, confirming the successful conjugation of the Cy3 dye.

-

Capillary Gel Electrophoresis (CGE): CGE provides an assessment of the purity of the oligonucleotide, separating the full-length product from shorter, failed sequences.

-

UV/Vis Spectrophotometry: The absorbance at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3) is measured to determine the concentration of the oligonucleotide and the efficiency of dye incorporation.

Spectral and Physicochemical Properties

The fluorescence characteristics of Cy3 are central to its utility. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~550 - 555 nm | |

| Emission Maximum (λem) | ~568 - 570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.15 | |

| Recommended Laser Line | 532 nm or 561 nm | |

| Common Emission Filter | ~586/14 nm |

Photostability: Cy3 is known for its relatively high photostability compared to other common dyes, which is a crucial feature for imaging applications that require prolonged exposure to excitation light. However, its photostability can be influenced by the local microenvironment.

Key Applications and Experimental Protocols

Cy3-labeled oligonucleotides are employed in a multitude of molecular biology techniques. Detailed protocols for some of the most common applications are provided below.

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique for visualizing the location of specific DNA or RNA sequences within cells and tissues. Cy3-labeled probes are widely used in FISH due to their bright and stable signal.

1. Sample Preparation:

- Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

- Wash the sample twice with PBS.

- Permeabilize the sample with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

- Wash the sample twice with PBS.

2. Hybridization:

- Prepare the hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).

- Dilute the Cy3-labeled oligonucleotide probe in the hybridization buffer to a final concentration of 1-5 ng/µL.

- Denature the probe solution at 75-80°C for 5 minutes, then place it on ice.

- Apply the denatured probe solution to the sample and cover with a coverslip.

- Denature the sample with the probe at 75-80°C for 5-10 minutes.

- Incubate the sample in a humidified chamber at 37-42°C for 2-16 hours to allow for hybridization.

3. Washing:

- Remove the coverslip and wash the sample in 50% formamide, 2x SSC at 42°C for 15 minutes.

- Wash the sample in 1x SSC at 42°C for 15 minutes.

- Wash the sample in 0.5x SSC at room temperature for 10 minutes.

4. Counterstaining and Mounting:

- Counterstain the sample with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole).

- Mount the sample with an anti-fade mounting medium.

5. Imaging:

- Visualize the sample using a fluorescence microscope equipped with appropriate filter sets for Cy3 and the counterstain.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, that can be used to measure molecular proximity. The Cy3 (donor) and Cy5 (acceptor) pair is one of the most commonly used FRET pairs in biological research.

1. Oligonucleotide Design and Labeling:

- Synthesize two complementary oligonucleotides.

- Label one oligonucleotide with Cy3 at a specific position (e.g., the 5' end).

- Label the complementary oligonucleotide with Cy5 at a corresponding position that will bring the two dyes within the Förster distance (typically 1-10 nm) upon hybridization.

2. Sample Preparation:

- Prepare a solution of the Cy3-labeled oligonucleotide (donor) in a suitable buffer (e.g., TE buffer with 100 mM NaCl).

- Prepare a solution of the Cy5-labeled oligonucleotide (acceptor) at the same concentration.

3. FRET Measurement:

- In a fluorometer cuvette, add the Cy3-labeled oligonucleotide solution.

- Excite the sample at the excitation maximum of Cy3 (~550 nm) and record the emission spectrum from ~560 nm to 750 nm. Observe the characteristic emission peak of Cy3 at ~570 nm.

- Titrate the Cy5-labeled oligonucleotide into the cuvette containing the Cy3-labeled oligonucleotide.

- After each addition, mix and allow the sample to equilibrate.

- Record the emission spectrum. With increasing concentrations of the Cy5-labeled oligonucleotide, hybridization will occur, bringing the Cy3 and Cy5 dyes into close proximity. This will result in a decrease in the Cy3 emission intensity and a simultaneous increase in the Cy5 emission intensity (sensitized emission) at ~670 nm.

4. Data Analysis:

- Calculate the FRET efficiency (E) using the formula: E = 1 - (IDA / ID), where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor.

Flow Cytometry

Flow cytometry can be used to detect and quantify cells containing specific nucleic acid sequences by using Cy3-labeled oligonucleotide probes. This is particularly useful for identifying and sorting cells based on the presence of specific mRNA or viral RNA.

1. Cell Fixation and Permeabilization:

- Harvest cells and wash with PBS.

- Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- Wash cells twice with PBS.

- Permeabilize cells with ice-cold 70-90% methanol and incubate on ice for at least 30 minutes.

2. Hybridization:

- Wash cells with hybridization buffer (e.g., 40% formamide, 2x SSC).

- Resuspend the cell pellet in hybridization buffer containing the Cy3-labeled oligonucleotide probe (1-5 ng/µL).

- Incubate at 37-42°C for 2-16 hours in the dark.

3. Washing:

- Wash cells twice with pre-warmed wash buffer (e.g., 40% formamide, 2x SSC).

- Wash cells once with PBS.

4. Flow Cytometric Analysis:

- Resuspend cells in PBS.

- Analyze the cells on a flow cytometer equipped with a laser that can excite Cy3 (e.g., 532 nm or 561 nm) and the appropriate emission filters.

- Gate on the cell population of interest and quantify the Cy3 fluorescence intensity.

Mandatory Visualizations

DOT Language Diagrams

Caption: Workflow for the synthesis and labeling of Cy3 oligonucleotides.

Caption: Experimental workflow for Fluorescence In Situ Hybridization (FISH).

Caption: Principle of FRET using Cy3- and Cy5-labeled oligonucleotides.

References

The Role of Cy3 Phosphoramidite in FRET Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine-3 (Cy3) phosphoramidite and its pivotal role in Förster Resonance Energy Transfer (FRET) applications. It covers the fundamental principles of FRET, the photophysical properties of Cy3, detailed experimental protocols for oligonucleotide labeling and FRET assays, and troubleshooting guidance for common experimental challenges.

Introduction to Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor.[1] When the donor fluorophore is excited, it can transfer its excitation energy to a nearby acceptor fluorophore without the emission of a photon.[2] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.[1] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for measuring molecular proximity.[1]

Cy3 is a popular fluorescent dye that commonly serves as a FRET donor. Its bright fluorescence and photostability make it well-suited for a variety of FRET-based studies.[3] When paired with a suitable acceptor, such as Cyanine-5 (Cy5), FRET can be used to monitor a wide range of biological phenomena, including protein-protein interactions, protein-DNA interactions, and conformational changes in biomolecules.

Photophysical Properties of Cy3

The selection of a suitable fluorophore is critical for the success of FRET experiments. Cy3 exhibits several key photophysical properties that make it an excellent FRET donor. These properties are summarized in the table below. It is important to note that these values can be influenced by the local environment, such as conjugation to DNA or proteins.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~550 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.04 - 0.3 (highly environment dependent) | |

| Fluorescence Lifetime (τ) | ~0.2 - 2.5 ns (environment dependent) | |

| Förster Distance (R₀) with Cy5 | ~5.3 - 6.0 nm |

Experimental Protocols

Oligonucleotide Labeling with Cy3 Phosphoramidite

Cy3 can be incorporated into synthetic oligonucleotides during solid-phase synthesis using this compound. This allows for precise, site-specific labeling of the DNA or RNA molecule.

Automated Oligonucleotide Synthesis Workflow

Protocol for Automated Synthesis:

-

Reagent Preparation: Prepare solutions of the four standard DNA or RNA phosphoramidites (A, C, G, T/U), this compound, activator (e.g., tetrazole), capping reagents, oxidizing agent, and deblocking solution according to the synthesizer manufacturer's instructions.

-

Synthesizer Setup: Program the desired oligonucleotide sequence into the DNA synthesizer. Specify the position for Cy3 incorporation.

-

Synthesis Cycle: The synthesis proceeds in a four-step cycle for each nucleotide addition:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the growing oligonucleotide chain is removed by treatment with a mild acid.

-

Coupling: The this compound is activated and coupled to the free 5'-hydroxyl group of the growing chain. A longer coupling time of 3-5 minutes is often recommended for modified phosphoramidites like Cy3 to ensure high coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation in a deprotection solution (e.g., ammonium hydroxide).

-

Purification: The crude Cy3-labeled oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).

Purification of Cy3-Labeled Oligonucleotides by HPLC

Workflow for HPLC Purification

Protocol for HPLC Purification:

-

Sample Preparation: Dissolve the crude, deprotected oligonucleotide in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA).

-

HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phases:

-

Buffer A: 0.1 M TEAA in water.

-

Buffer B: 0.1 M TEAA in acetonitrile/water.

-

-

Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. The hydrophobic Cy3 dye will cause the labeled oligonucleotide to be retained longer on the column than unlabeled failure sequences.

-

Detection: Monitor the elution profile at 260 nm (for DNA/RNA) and at the absorbance maximum of Cy3 (~550 nm).

-

Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectroscopy or mass spectrometry to identify those containing the pure, full-length Cy3-labeled oligonucleotide.

-

Desalting: Pool the pure fractions and desalt to remove the HPLC buffer salts.

FRET Assay for Nucleic Acid Hybridization

This protocol describes a simple FRET assay to monitor the hybridization of two complementary oligonucleotides, one labeled with Cy3 (donor) and the other with Cy5 (acceptor).

Signaling Pathway for Nucleic Acid Hybridization FRET Assay

Protocol for Hybridization Assay:

-

Reagent Preparation:

-

Dissolve the purified Cy3-labeled and Cy5-labeled oligonucleotides in a hybridization buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).

-

Determine the concentration of each oligonucleotide by measuring the absorbance at 260 nm.

-

-

Assay Setup:

-

In a microplate or cuvette, prepare a reaction mixture containing the Cy3-labeled oligonucleotide at a fixed concentration.

-

Add increasing concentrations of the Cy5-labeled complementary oligonucleotide to different wells.

-

Include control wells with only the Cy3-labeled oligonucleotide and only the Cy5-labeled oligonucleotide.

-

-

Incubation: Incubate the reaction mixtures at a temperature that allows for hybridization (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Fluorescence Measurement:

-

Use a fluorometer or plate reader to measure the fluorescence emission spectra.

-

Excite the samples at the Cy3 excitation wavelength (~550 nm).

-

Measure the emission intensity at the Cy3 emission maximum (~570 nm) and the Cy5 emission maximum (~670 nm).

-

-

Data Analysis:

-

Correct for background fluorescence and spectral crosstalk.

-

Calculate the FRET efficiency (E) using the formula: E = 1 / (1 + (I_D / I_A) * γ), where I_D and I_A are the donor and acceptor intensities, and γ is a correction factor for the quantum yields and detection efficiencies of the donor and acceptor.

-

Plot the FRET efficiency or the ratio of acceptor to donor intensity as a function of the acceptor-labeled oligonucleotide concentration.

-

Troubleshooting Common Issues in Cy3 FRET Experiments

| Problem | Possible Cause | Solution |

| Low or no FRET signal | - Incorrect buffer conditions (pH, ionic strength) affecting hybridization or protein binding.- Donor and acceptor are too far apart.- Low labeling efficiency. | - Optimize buffer conditions.- Redesign the labeled molecules to bring the fluorophores closer.- Verify labeling efficiency by spectroscopy or mass spectrometry. |

| High background fluorescence | - Impurities in the labeled oligonucleotides or protein samples.- Autofluorescence from the sample or buffer components. | - Ensure high purity of labeled molecules through proper purification.- Use a buffer with low background fluorescence.- Subtract the background signal from a control sample. |

| Photobleaching of Cy3 | - High excitation light intensity.- Prolonged exposure to the excitation source. | - Reduce the excitation light intensity.- Minimize the exposure time.- Use an oxygen scavenging system in the buffer. |

| Spectral Crosstalk | - Donor emission overlaps with the acceptor detection channel.- Direct excitation of the acceptor by the donor excitation wavelength. | - Use appropriate emission filters to separate the donor and acceptor signals.- Perform control experiments with donor-only and acceptor-only samples to quantify and correct for crosstalk. |

Conclusion

This compound is a versatile and powerful tool for the site-specific labeling of oligonucleotides for FRET-based applications. Its favorable photophysical properties as a FRET donor, combined with well-established protocols for oligonucleotide synthesis and purification, make it an invaluable reagent for researchers studying molecular interactions and dynamics. By carefully considering experimental design, optimizing protocols, and being aware of potential pitfalls, scientists can successfully employ Cy3-FRET to gain critical insights into a wide range of biological processes.

References

- 1. Orientation of Cyanine Fluorophores Terminally Attached to DNA via Long, Flexible Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for 5'-Labeling of Oligonucleotides with Cy3 Phosphoramidite

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of fluorescent dyes to oligonucleotides is a fundamental technique in molecular biology, enabling a wide range of applications such as real-time PCR, fluorescence in situ hybridization (FISH), DNA sequencing, and single-molecule studies.[1][2][3] Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for labeling oligonucleotides.[4] Its phosphoramidite derivative allows for direct incorporation at the 5'-terminus during automated solid-phase oligonucleotide synthesis.[5]

This document provides a detailed protocol for the 5'-labeling of oligonucleotides with Cy3 phosphoramidite, covering the synthesis, deprotection, and purification steps. Adherence to this protocol is critical for achieving high labeling efficiency and purity of the final product.

Materials and Reagents

-

Oligonucleotide Synthesizer: An automated instrument for solid-phase DNA/RNA synthesis.

-

Controlled Pore Glass (CPG) solid support: Functionalized with the initial nucleoside for synthesis.

-

Standard DNA/RNA phosphoramidites and synthesis reagents: Acetonitrile, activators (e.g., DCI or ETT), capping reagents, and oxidizing agents.

-

This compound: Stored under anhydrous conditions and protected from light.

-

Deprotection Reagents:

-

Concentrated ammonium hydroxide (NH₄OH)

-

Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)

-

Optional (for sensitive oligonucleotides): tert-Butylamine/water (1:3, v/v) or 50 mM Potassium Carbonate in Methanol.

-

-

Purification System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

HPLC Columns: Reversed-phase C18 column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).

-

HPLC Solvents:

-

Solvent A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

Solvent B: Acetonitrile

-

-

General Laboratory Equipment: Centrifuge, vortex mixer, lyophilizer, spectrophotometer.

Experimental Protocols

Automated Solid-Phase Synthesis

The synthesis of the oligonucleotide is performed in the 3' to 5' direction on an automated synthesizer. The this compound is coupled at the final step to introduce the 5'-label.

-

Oligonucleotide Synthesis: Program the desired oligonucleotide sequence into the synthesizer. Standard synthesis cycles for detritylation, coupling, capping, and oxidation are used for each nucleobase addition.

-

Cy3 Coupling: In the final coupling step, deliver the this compound to the synthesis column. A longer coupling time of 3-6 minutes is recommended for the bulky this compound to ensure high coupling efficiency.

-

Oxidation: Use a milder oxidizing solution, such as 0.02 M iodine, to prevent degradation of the cyanine dye.

-

Final Detritylation (DMT-OFF): It is recommended to perform the final detritylation step on the synthesizer (DMT-OFF protocol). This will facilitate subsequent purification by removing the hydrophobic dimethoxytrityl (DMT) group from any unlabeled failure sequences.

Cleavage and Deprotection

The choice of deprotection method is critical as Cy3 is sensitive to harsh basic conditions.

Standard Deprotection (for standard protected bases):

-

Transfer the CPG support to a screw-cap vial.

-

Add 1 mL of concentrated ammonium hydroxide.

-

Incubate at room temperature for 24-36 hours if isobutyryl-dG was used. If dimethylformamidine-dG was used, incubate for 2 hours at 65°C.

Rapid Deprotection (UltraFast):

-

This method requires the use of acetyl-protected dC (Ac-dC) during synthesis to prevent base modification.

-

Add 1 mL of AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).

-

Incubate for 10 minutes at 65°C.

UltraMild Deprotection (for highly sensitive oligonucleotides):

-

This method requires the use of UltraMild phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).

-

Add 1 mL of 0.05 M potassium carbonate in methanol.

-

Incubate for 4 hours at room temperature.

Post-Deprotection Processing:

-

After incubation, centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Dry the oligonucleotide pellet using a vacuum concentrator.

-

Resuspend the pellet in an appropriate buffer (e.g., 0.1 M TEAA) for purification.

Purification by Reversed-Phase HPLC

Reversed-phase HPLC is the recommended method for purifying Cy3-labeled oligonucleotides to separate the desired product from unlabeled failure sequences and other impurities.

-

HPLC Setup:

-

Column: XTerra® MS C18, 2.5 µm, 4.6 x 50 mm.

-

Solvent A: 5% Acetonitrile in 0.1 M TEAA, pH 7.0.

-

Solvent B: 70% Acetonitrile in 0.1 M TEAA, pH 7.0.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 60 °C.

-

Detection: Monitor absorbance at 260 nm (for oligonucleotide) and 550 nm (for Cy3).

-

-

Sample Injection: Inject the resuspended oligonucleotide solution onto the HPLC column.

-

Gradient Elution: Apply a linear gradient of Solvent B to separate the components. A typical gradient is 0-100% B over 15 minutes.

-

Fraction Collection: The desired Cy3-labeled oligonucleotide is more hydrophobic than the unlabeled failure sequences and will therefore have a longer retention time. Collect the peak that absorbs at both 260 nm and 550 nm.

-

Post-Purification:

-

Pool the collected fractions containing the pure product.

-

Lyophilize the pooled fractions to remove the volatile HPLC solvents.

-

Resuspend the purified Cy3-labeled oligonucleotide in nuclease-free water or a suitable storage buffer.

-

Quality Control

-

Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm using a spectrophotometer.

-

Purity Assessment: Analyze an aliquot of the final product by analytical HPLC or capillary gel electrophoresis (CGE) to confirm its purity.

-

Mass Spectrometry: Use mass spectrometry to verify the molecular weight of the labeled oligonucleotide.

Data Presentation

The following table summarizes typical quantitative data for the purification of a 5'-Cy3 labeled 25-mer oligonucleotide using the HPLC protocol described above.

| Parameter | Value | Reference |

| Oligonucleotide | 25-mer 5' Cy3 | |

| Crude Purity (by CGE) | 87.4% | |

| Purified Purity (by CGE) | 96.9% | |

| Yield (at 260 nm) | 59.2% | |

| Yield (at Cy3 λmax) | 71.8% |

Experimental Workflows and Diagrams

The following diagrams illustrate the key experimental workflows.

Caption: Overall workflow for 5' Cy3 labeling of oligonucleotides.

Caption: HPLC purification and fraction analysis workflow.

Troubleshooting and Considerations

-

Low Coupling Efficiency: This can be due to inactive or degraded this compound. Ensure it is stored correctly and use fresh reagents. A longer coupling time may also be necessary.

-

Degradation of Cy3 Dye: Cy3 is sensitive to prolonged exposure to basic conditions and high temperatures. Use milder deprotection conditions, especially if the oligonucleotide sequence is complex or contains other sensitive modifications.

-

Sequence-Dependent Fluorescence: The fluorescence intensity of Cy3 can be influenced by the adjacent nucleobases. Purine-rich sequences tend to enhance fluorescence, while pyrimidines, particularly cytosine, can cause quenching. This should be considered when designing probes and interpreting fluorescence data.

-

Poor HPLC Separation: Ensure the pH of the mobile phase is correct and the column is in good condition. Optimizing the gradient may be necessary for oligonucleotides of different lengths and sequences.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA | PLOS One [journals.plos.org]

- 4. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]

- 5. Cyanine 3 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

Application Notes and Protocols: A Step-by-Step Guide to Cy3 Phosphoramidite Coupling Reaction

Introduction to Cy3 Labeled Oligonucleotides

The site-specific incorporation of fluorescent dyes into oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications in genomics, diagnostics, and nanotechnology. Cyanine 3 (Cy3) is a bright and stable fluorescent dye widely used for labeling nucleic acids.[1][2] The phosphoramidite method of chemical synthesis allows for the precise, site-specific incorporation of Cy3 into an oligonucleotide sequence during its assembly.[2] Cy3 phosphoramidite is a derivative of the Cy3 dye designed for use in automated solid-phase oligonucleotide synthesis.[1] This molecule allows for the covalent attachment of the Cy3 fluorophore to the 5'-end, 3'-end, or an internal position of a growing DNA or RNA chain.[3] These fluorescently labeled oligonucleotides are critical tools for applications such as quantitative PCR (qPCR), Förster resonance energy transfer (FRET) studies, fluorescence in situ hybridization (FISH), and microarrays.

This guide provides a detailed, step-by-step protocol for the successful coupling of this compound during solid-phase oligonucleotide synthesis, including critical considerations for subsequent processing steps to ensure the integrity of the final labeled product.

Principle of Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process performed on a solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction through four main chemical steps that are repeated for each nucleotide added to the sequence.

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.

-

Coupling: The next phosphoramidite monomer (in this case, this compound) is activated by a catalyst and reacts with the free 5'-hydroxyl group of the support-bound nucleotide. This forms an unstable phosphite triester linkage.

-

Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any free 5'-hydroxyl groups that did not react during the coupling step are permanently blocked by acetylation. This step is crucial for minimizing the presence of deletion mutations in the final product.

-

Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by treatment with an oxidizing agent, typically an iodine solution. This stabilizes the DNA backbone before the next synthesis cycle begins.

These four steps are repeated until the desired oligonucleotide sequence is fully assembled.

Experimental Workflow: Oligonucleotide Synthesis Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Protocols for this compound Coupling

Reagent Preparation

Proper preparation and handling of reagents are critical for successful synthesis. Ensure all reagents, especially the acetonitrile (ACN) and phosphoramidite solutions, are anhydrous, as water can inhibit the coupling reaction.

| Reagent | Typical Concentration / Composition | Purpose |